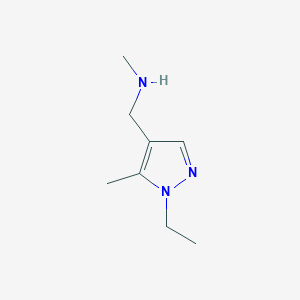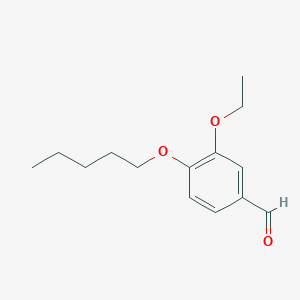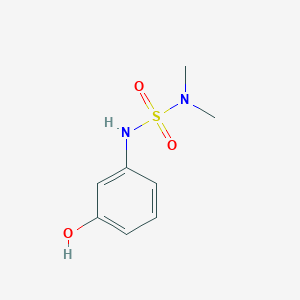![molecular formula C9H8ClNO2 B1609644 1-[p-Chlorophenyl]-1,2-propanedione-2-oxime CAS No. 56472-72-1](/img/structure/B1609644.png)
1-[p-Chlorophenyl]-1,2-propanedione-2-oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[p-Chlorophenyl]-1,2-propanedione-2-oxime is an organic compound characterized by the presence of a chlorophenyl group attached to a propanedione-oxime structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[p-Chlorophenyl]-1,2-propanedione-2-oxime typically involves the reaction of p-chlorobenzaldehyde with hydroxylamine hydrochloride in the presence of a base, such as sodium acetate. The reaction proceeds through the formation of an intermediate oxime, which is then subjected to further reaction conditions to yield the final product. The reaction is usually carried out in an aqueous or alcoholic medium under reflux conditions to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, ensures high yield and purity of the compound. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the final product in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions: 1-[p-Chlorophenyl]-1,2-propanedione-2-oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions include substituted oximes, amines, and various chlorophenyl derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1-[p-Chlorophenyl]-1,2-propanedione-2-oxime has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-[p-Chlorophenyl]-1,2-propanedione-2-oxime involves its interaction with specific molecular targets and pathways. The oxime group can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the chlorophenyl group can interact with various enzymes and receptors, modulating their activity and leading to the observed effects .
Comparaison Avec Des Composés Similaires
1-[p-Chlorophenyl]-2-propanone: Similar in structure but lacks the oxime group.
1-[p-Chlorophenyl]-1,2-propanedione: Similar but without the oxime group.
1-[p-Chlorophenyl]-1,2-propanedione-2-thiosemicarbazone: Contains a thiosemicarbazone group instead of an oxime group.
Uniqueness: 1-[p-Chlorophenyl]-1,2-propanedione-2-oxime is unique due to the presence of the oxime group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry .
Propriétés
Numéro CAS |
56472-72-1 |
|---|---|
Formule moléculaire |
C9H8ClNO2 |
Poids moléculaire |
197.62 g/mol |
Nom IUPAC |
(2Z)-1-(4-chlorophenyl)-2-hydroxyiminopropan-1-one |
InChI |
InChI=1S/C9H8ClNO2/c1-6(11-13)9(12)7-2-4-8(10)5-3-7/h2-5,13H,1H3/b11-6- |
Clé InChI |
OGDUXQIKSLKHFR-WDZFZDKYSA-N |
SMILES |
CC(=NO)C(=O)C1=CC=C(C=C1)Cl |
SMILES isomérique |
C/C(=N/O)/C(=O)C1=CC=C(C=C1)Cl |
SMILES canonique |
CC(=NO)C(=O)C1=CC=C(C=C1)Cl |
| 56472-72-1 | |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine](/img/structure/B1609561.png)
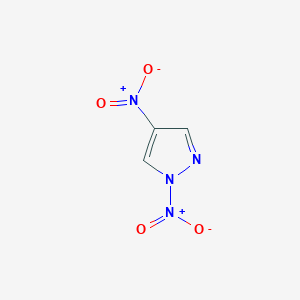
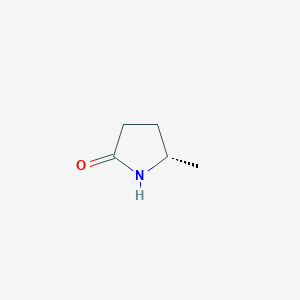

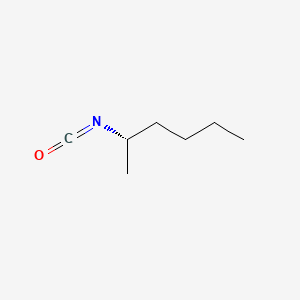
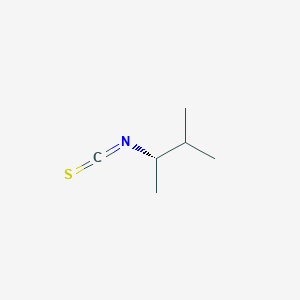
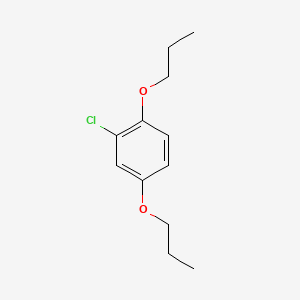
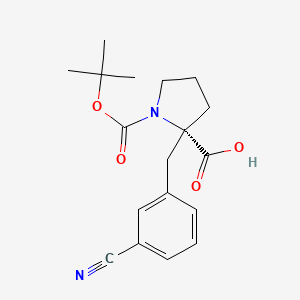
![tert-Butyl 4-[5-(hydroxymethyl)-4-methyl-1,3-thiazol-2-yl]tetrahydro-1(2H)-pyridinecarboxylate](/img/structure/B1609576.png)
![5-bromo-1-[(2-methylpropan-2-yl)oxycarbonyl]indole-3-carboxylic Acid](/img/structure/B1609578.png)
